molecular formula C6H5BrFN B577728 3-Bromo-5-fluoro-4-methylpyridine CAS No. 1211517-76-8

3-Bromo-5-fluoro-4-methylpyridine

Cat. No. B577728
M. Wt: 190.015
InChI Key: XLELTAPOTWVYLE-UHFFFAOYSA-N
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Patent
US09193724B2

Procedure details

n-Butyllithium (46 mL, 0.0738 mol, 1.6 M) was added to a solution of diisopropylamine (10.08 mL, 0.0738 mol) in tetrahydrofuran (80 mL) at −78° C. The reaction mixture was warmed to 0° C., stirred for 30 min, and then cooled to −78° C. 3-Bromo-5-fluoro-pyridine (10.0 g, 0.056 mol) in tetrahydrofuran (10 mL) was added to the reaction mixture and the reaction mixture was stirred for 30 min. Methyl iodide (4 mL, 0.062 mol) was added to the reaction mixture at same temperature and the reaction mixture was then allowed to warm to RT and stirred it for 2 h. The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (150 mL) solution. Then aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulphate and concentrated to afford 3-bromo-5-fluoro-4-methyl pyridine. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). MS (M+2): 192.0.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.CI>O1CCCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH3:1]

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10.08 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred it for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (150 mL) solution
EXTRACTION
Type
EXTRACTION
Details
Then aqueous layer was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.